molecular formula C24H21NO6 B2482119 ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate CAS No. 326882-93-3

ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate

Cat. No.: B2482119
CAS No.: 326882-93-3
M. Wt: 419.433
InChI Key: APMCFPIOMZIWQG-PCLIKHOPSA-N
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Description

Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is a Schiff base derivative characterized by an (E)-configured imine group bridging an ethyl benzoate moiety and a substituted phenyl ring. The phenyl ring is functionalized with a 3-methoxy group and a phenoxycarbonyloxy group at the 4-position. The phenoxycarbonyloxy group may act as a prodrug moiety, releasing active phenolic metabolites upon hydrolysis, while the imine linkage could facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-3-29-23(26)18-10-12-19(13-11-18)25-16-17-9-14-21(22(15-17)28-2)31-24(27)30-20-7-5-4-6-8-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMCFPIOMZIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate exhibit anti-inflammatory effects. For instance, compounds with similar structures have shown efficacy in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's ability to target specific signaling pathways involved in cancer progression is an area of active research.

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced edema in carrageenan-induced inflammation
AnticancerInhibition of cell proliferation in cancer lines

Case Studies

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory effects of similar compounds on carrageenan-induced paw edema in rats. The results demonstrated significant reduction in swelling, indicating potential therapeutic use for inflammatory conditions.
  • Anticancer Research :
    • In vitro assays were conducted to assess the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, supporting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Sodium ion channels on nerve membranes.

    Pathways Involved: The compound binds to sodium ion channels, reducing the passage of sodium ions and thereby blocking nerve impulse conduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Ethyl 4-[(E)-({Benzyl[4-(Ethoxycarbonyl)Phenyl]Amino}Methylene)Amino]Benzoate ()
  • Key Substituents : Benzyl group and ethoxycarbonyl on the phenyl ring.
  • Structural Differences: Replaces the phenoxycarbonyloxy and methoxy groups with a benzyl-ethoxycarbonyl hybrid.
Ethyl 4-({(E)-[2-(4-Chlorophenoxy)Phenyl]Methylidene}Amino)Benzoate ()
  • Key Substituents: 4-Chlorophenoxy group.
  • Structural Differences: Substitutes the methoxy and phenoxycarbonyloxy groups with a chlorophenoxy moiety. The chlorine atom enhances electron-withdrawing effects, which may influence reactivity and stability .
Ethyl 4-((3-((4-Acetylphenyl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate ()
  • Key Substituents : Tetrafluoropropoxy chain and acetylphenyl group.
  • Structural Differences : Replaces the imine linkage with a tetrafluoropropoxy bridge, introducing fluorophilic properties that could improve membrane permeability .
Ethyl 4-({[6-[4-(Allyloxy)Phenyl]-3-Amino-4-(Trifluoromethyl)Thieno[2,3-b]Pyridin-2-yl]Carbonyl}Amino)Benzoate ()
  • Key Substituents: Thienopyridine core with trifluoromethyl and allyloxy groups.
  • Structural Differences: Incorporates a heterocyclic thienopyridine system, likely enhancing π-π stacking interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Physical State Key Functional Groups
Target Compound ~453.4 (calculated) Solid (hypothetical) Imine, phenoxycarbonyloxy, methoxy
Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate ~454.5 Solid (reported) Benzyl, ethoxycarbonyl, imine
Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzoate ~411.8 Solid (hypothetical) Chlorophenoxy, imine
Ethoxylated Ethyl-4-Aminobenzoate () 1266.6 Yellow liquid Ethoxylated amino, ester

Notes:

  • The target compound’s phenoxycarbonyloxy group increases polarity compared to analogs with simple methoxy or benzyl groups.
  • Fluorinated derivatives (e.g., ) exhibit higher lipophilicity, enhancing bioavailability .

Biological Activity

Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This structure includes a benzoate moiety, a methoxy group, and a phenoxycarbonyl functional group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that have shown activity against targets like the Pks13 enzyme in Mycobacterium tuberculosis .
  • Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Observed Effect Reference
Enzyme InhibitionInhibition of Pks13 enzyme
AntioxidantScavenging free radicals
AntimicrobialActivity against E. coli
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Inhibition of Tuberculosis : A study focused on the optimization of compounds targeting the Pks13 enzyme demonstrated that certain derivatives had sub-micromolar IC50 values, indicating strong inhibitory effects against M. tuberculosis . This suggests that this compound may have similar potential.
  • Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy and phenolic groups exhibited significant antioxidant properties, reducing oxidative stress markers in cell cultures .
  • Cytotoxic Effects on Cancer Cells : Research indicated that certain structural analogs induced apoptosis in various cancer cell lines, highlighting the potential for therapeutic application in oncology .

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